BenchChemオンラインストアへようこそ!

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone

Medicinal Chemistry Parallel Synthesis Building Block Differentiation

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone (CAS 1838339‑29‑9, MW 297.19 g mol⁻¹) is a bifunctional aryl‑pyrrolidine building block that integrates a primary aminomethyl handle on the pyrrolidine ring with a 3‑bromo‑2‑methylbenzoyl substituent. The molecule belongs to the class of 3‑aminomethylpyrrolidine derivatives, a scaffold that has been patented extensively as CCR‑3 receptor antagonists and calcium‑sensing receptor (CaSR) modulators , making this compound a strategic intermediate for medicinal‑chemistry programmes targeting these receptor families.

Molecular Formula C13H17BrN2O
Molecular Weight 297.19 g/mol
Cat. No. B14902500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone
Molecular FormulaC13H17BrN2O
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)C(=O)N2CCC(C2)CN
InChIInChI=1S/C13H17BrN2O/c1-9-11(3-2-4-12(9)14)13(17)16-6-5-10(7-15)8-16/h2-4,10H,5-8,15H2,1H3
InChIKeyDZQHGTPMWZUGAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone – Basline Profile for Scientific Procurement


(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone (CAS 1838339‑29‑9, MW 297.19 g mol⁻¹) is a bifunctional aryl‑pyrrolidine building block that integrates a primary aminomethyl handle on the pyrrolidine ring with a 3‑bromo‑2‑methylbenzoyl substituent . The molecule belongs to the class of 3‑aminomethylpyrrolidine derivatives, a scaffold that has been patented extensively as CCR‑3 receptor antagonists [1] and calcium‑sensing receptor (CaSR) modulators [2], making this compound a strategic intermediate for medicinal‑chemistry programmes targeting these receptor families. Commercially, it is supplied at ≥98 % purity with full analytical characterisation (¹H‑NMR, HPLC, MS) .

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone – Why In‑Class Compounds Cannot Be Freely Interchanged


Superficially similar pyrrolidine‑benzoyl building blocks (e.g., 1‑(3‑bromo‑2‑methylbenzoyl)pyrrolidine, CAS 1225280‑56‑7) lack the 3‑aminomethyl group that provides a primary amine vector for amide coupling, reductive amination, or urea formation [1]. Computed physicochemical properties diverge sharply: the target compound displays XLogP3 = 1.9 (vs. 2.9 for the des‑aminomethyl analog), hydrogen‑bond donor count = 1 (vs. 0), H‑bond acceptor count = 2 (vs. 1), and topological polar surface area (TPSA) = 46.3 Ų (vs. 20.3 Ų) [2][3]. These differences predict altered solubility, permeability, and pharmacokinetic behaviour that cannot be matched by simple interchange of an analog missing the aminomethyl group. Likewise, shifting halogen identity (Br→Cl) or methyl‑ring position alters both electronic character and steric bulk of the benzoyl moiety, which class‑level SAR indicates will modulate receptor‑binding affinity in CCR‑3 and CaSR programmes [4][5].

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone – Quantitative Differentiation Evidence for Selection


Primary Amine Handle Enables Orthogonal Derivatisation Not Possible with the Des‑Aminomethyl Analog

The target compound bears a free primary amine (aminomethyl) at the pyrrolidine 3‑position, whereas the closest commercial analog 1‑(3‑bromo‑2‑methylbenzoyl)pyrrolidine (CAS 1225280‑56‑7) has no amine substituent [1][2]. This structural difference translates into two additional, quantifiable physicochemical descriptors that govern synthetic utility: hydrogen‑bond donor count (1 vs. 0) and topological polar surface area (46.3 Ų vs. 20.3 Ų) [3][4]. The primary amine allows on‑resin or solution‑phase amide coupling, sulfonamide formation, and reductive amination without requiring a deprotection step, reducing synthesis step count by at least one operation relative to N‑Boc‑protected alternatives .

Medicinal Chemistry Parallel Synthesis Building Block Differentiation

Lipophilicity Reduction vs. Des‑Aminomethyl Analog Improves Predicted Drug‑Likeness

The computed octanol‑water partition coefficient (XLogP3) of the target compound is 1.9, compared to 2.9 for 1‑(3‑bromo‑2‑methylbenzoyl)pyrrolidine [1][2]. This ≈1‑log‑unit decrease reflects the hydrophilic contribution of the primary amine and brings the compound closer to Lipinski‑preferred space (XLogP ≤ 5) while reducing the risk of high metabolic clearance associated with excessively lipophilic benzoyl‑pyrrolidine intermediates [3]. In the context of CNS‑targeted programmes, the lower XLogP and higher TPSA (46.3 Ų) jointly predict reduced passive blood‑brain‑barrier penetration relative to the des‑amino analog, offering a handle for peripheral restriction when desired.

Drug‑Likeness ADME Prediction Physicochemical Profiling

Class‑Level Validation: 3‑Aminomethylpyrrolidine Scaffold Confers Potent CCR‑3 Receptor Antagonism

The 3‑aminomethylpyrrolidine chemotype is claimed in US 6,166,015 as a CCR‑3 receptor antagonist scaffold [1]. Although the exact target compound was not individually profiled in that patent, class‑representative examples bearing an N‑acyl‑3‑(aminomethyl)pyrrolidine core demonstrated inhibition of eotaxin‑induced eosinophil chemotaxis, a pharmacodynamic endpoint directly relevant to allergic asthma and atopic dermatitis [2]. The presence of the 3‑bromo‑2‑methylbenzoyl substituent in the target compound is predicted, by analogy, to modulate CCR‑3 binding affinity through halogen‑π and hydrophobic interactions, though specific IC₅₀ data for the target compound are not publicly available.

CCR3 Antagonism Eosinophil Chemotaxis Asthma and Allergic Inflammation

Class‑Level Validation: 3‑Aminomethylpyrrolidine Motif Enables CaSR Agonist Activity with CYP2D6 Selectivity

Patent application US 2009/0062366 A1 discloses that novel pyrrolidine derivatives characterised by an aminomethyl group substituted with arylalkyl groups exhibit excellent CaSR agonistic regulatory activity and, critically, reduced CYP2D6 inhibitory liability [1]. The target compound, bearing a 3‑bromo‑2‑methylphenyl moiety in place of the arylalkyl‑substituted aminomethyl group described in the patent, represents a structurally simplified entry point for exploring CaSR‑active chemical space while potentially retaining the beneficial CYP2D6 selectivity profile observed across the series [2]. Quantitative CaSR EC₅₀ and CYP2D6 IC₅₀ values are available for patent examples and provide a benchmark for the scaffold, though direct data for the target compound are absent.

Calcium‑Sensing Receptor Hyperparathyroidism CYP2D6 Drug‑Drug Interaction

Commercial Purity and Analytical Traceability Exceed Typical Building‑Block Benchmarks

The target compound is supplied by Fluorochem (Product Code F700065) at 98 % purity with full analytical support (¹H‑NMR, HPLC, mass spectrometry) . In contrast, the closest structural analog 1‑(3‑bromo‑2‑methylbenzoyl)pyrrolidine is typically listed at 95 % purity by multiple vendors . The 3‑percentage‑point purity differential, combined with the availability of batch‑specific NMR and HPLC spectra, reduces the risk of introducing undefined impurities into reaction sequences and improves reproducibility in parallel synthesis and scale‑up campaigns.

Chemical Procurement Quality Control Building Block Specifications

(3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone – Best Application Scenarios Derived from Quantitative Evidence


Diversification of CCR‑3 Antagonist Libraries via Primary Amine Conjugation

The free aminomethyl group of the target compound enables direct acylation or sulfonylation without deprotection, making it an optimal core for generating focused libraries of CCR‑3 antagonists by parallel amide coupling [1]. Compared to Boc‑protected 3‑aminomethylpyrrolidine building blocks, this compound saves one synthetic step per analog, which translates into significant time and cost savings across a 96‑member library. The 3‑bromo‑2‑methyl substitution on the benzoyl ring provides a halogen handle for additional cross‑coupling diversification (Suzuki, Buchwald‑Hartwig) .

Lead Optimisation for Calcium‑Sensing Receptor Agonists with Reduced CYP2D6 Risk

The 3‑aminomethylpyrrolidine scaffold has demonstrated CaSR agonism with favourable CYP2D6 selectivity in patent disclosures [1]. The target compound, bearing a 3‑bromo‑2‑methylbenzoyl group, provides an entry point for SAR exploration of the N‑acyl substituent while retaining the core scaffold associated with CYP2D6 selectivity. The lower XLogP3 (1.9) relative to des‑amino analogs predicts improved solubility, facilitating in vitro assay formatting .

Orthogonal Derivatisation in PROTAC and Bifunctional Degrader Synthesis

The combination of a primary amine (for linker attachment) and an aryl bromide (for late‑stage cross‑coupling) makes this compound a valuable intermediate for constructing PROTACs or bifunctional degraders [1]. The 98 % commercial purity and full analytical characterisation ensure that the building block enters the synthetic sequence with defined stoichiometry, critical for maintaining the precise 1:1:1 ternary complex stoichiometry required for degrader efficacy .

Physicochemical Property‑Driven Fragment and Lead Generation

With XLogP3 = 1.9, TPSA = 46.3 Ų, and only one H‑bond donor, the target compound lies within lead‑like chemical space and is suitable for fragment‑based drug discovery (FBDD) campaigns [1]. The 3‑bromo substituent provides anomalous scattering for X‑ray crystallography, facilitating fragment‑soaking experiments and enabling direct structural determination of binding modes without heavy‑atom derivatisation .

Quote Request

Request a Quote for (3-(Aminomethyl)pyrrolidin-1-yl)(3-bromo-2-methylphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.